molecular formula C9H20N2O B2917313 2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine CAS No. 1342424-39-8

2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine

Cat. No.: B2917313
CAS No.: 1342424-39-8
M. Wt: 172.272
InChI Key: DMQCCGWZCBWVCY-UHFFFAOYSA-N
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Description

2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol It is characterized by the presence of an oxazepane ring, which is a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine typically involves the formation of the oxazepane ring followed by the introduction of the amine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable diol and an amine, the oxazepane ring can be formed through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The oxazepane ring and amine group play crucial roles in its activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine
  • 3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine

Comparison

Compared to similar compounds, 2-Methyl-2-(1,4-oxazepan-4-yl)propan-1-amine is unique due to its specific structural configuration, which influences its reactivity and applications. The presence of the oxazepane ring and the position of the amine group contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-methyl-2-(1,4-oxazepan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,8-10)11-4-3-6-12-7-5-11/h3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQCCGWZCBWVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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